molecular formula C6H4O3 B3338952 2-Oxo-2H-pyran-5-carbaldehyde CAS No. 18327-02-1

2-Oxo-2H-pyran-5-carbaldehyde

Cat. No.: B3338952
CAS No.: 18327-02-1
M. Wt: 124.09 g/mol
InChI Key: VTGOUKMVDWWFAV-UHFFFAOYSA-N
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Description

2-Oxo-2H-pyran-5-carbaldehyde is an organic compound with the molecular formula C6H4O3 It is a heterocyclic compound containing a pyran ring with an aldehyde functional group at the 5-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2H-pyran-5-carbaldehyde can be achieved through several methods. One common approach involves the condensation of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under catalytic conditions. This multicomponent reaction is efficient and can be carried out using various catalysts such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions due to their high efficiency, atom economy, and green reaction conditions. These methods are favored for their ability to produce the compound in high yields with minimal waste.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2H-pyran-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The keto group can be reduced to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group under mild conditions.

Major Products:

    Oxidation: 2-Oxo-2H-pyran-5-carboxylic acid.

    Reduction: 2-Hydroxy-2H-pyran-5-carbaldehyde.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxo-2H-pyran-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-2H-pyran-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The keto group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    2-Oxo-2H-pyran-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-Hydroxy-2H-pyran-5-carbaldehyde: Similar structure but with a hydroxyl group instead of a keto group.

Uniqueness: 2-Oxo-2H-pyran-5-carbaldehyde is unique due to the presence of both an aldehyde and a keto group in the same molecule, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-oxopyran-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O3/c7-3-5-1-2-6(8)9-4-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGOUKMVDWWFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545674
Record name 2-Oxo-2H-pyran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18327-02-1
Record name 2-Oxo-2H-pyran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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